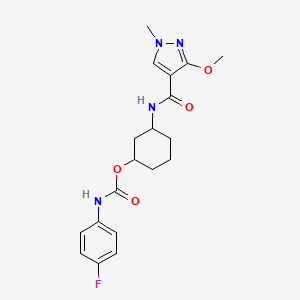

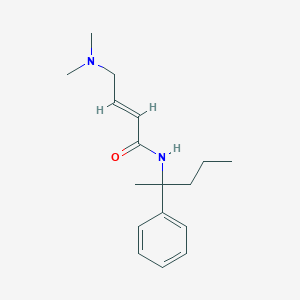

![molecular formula C22H15Cl2FN2O3S B2528313 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-73-5](/img/structure/B2528313.png)

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

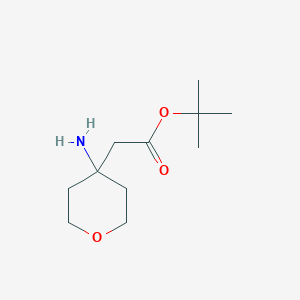

The compound "3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole" is a multifaceted molecule that appears to be related to a class of compounds known for their potential pharmacological activities. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The presence of sulfonyl and chloro-fluoro substituents in the molecule suggests that it may exhibit significant biological activity, as these groups are often associated with enhanced pharmacological effects.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, sulfamic acid has been used to catalyze the synthesis of 3,5-[(sub)phenyl]-1H-pyrazole derivatives from substituted chalcones and isoniazid, indicating that similar acid-catalyzed methods could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as tetrahydrobenzo[b]pyrans, has been performed using magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst under ultrasonic conditions, suggesting that nanocatalysis could be a viable approach for the synthesis of complex pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic and computational techniques. For example, the structure of 1-Phenyl-3-p-fluorophenyl-5-p-chlorophenyl-2-pyrazoline was elucidated using IR, UV-Vis, and X-ray single crystal diffraction, complemented by density functional calculations . Similarly, the molecular structure of the compound of interest could be investigated using these techniques to confirm the positions of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions, often influenced by the nature of their substituents. The presence of a sulfonyl group, as seen in the title compound, could potentially allow for reactions typical of sulfonamides, such as substitution or elimination reactions . The chloro and fluoro substituents may also affect the reactivity of the benzyl moiety, potentially facilitating electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are largely determined by their molecular structure. For instance, the presence of electron-withdrawing groups such as chloro, fluoro, and sulfonyl groups can influence the acidity, solubility, and stability of the compound . The crystal structure of a related compound, Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, reveals significant twisting of the substituents from the plane of the pyrazole ring, which could impact the compound's crystallinity and intermolecular interactions . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Applications De Recherche Scientifique

Antioxidant Capacity Evaluation

Research on compounds like ABTS and its decolorization assays highlight the importance of pyrazole derivatives in evaluating antioxidant capacity. These assays are crucial for understanding the antioxidant properties of compounds, which can play a significant role in combating oxidative stress related to various diseases and environmental stressors. The reaction pathways involved in these assays provide insights into the specific reactions certain antioxidants undergo, which could be relevant for derivatives of the pyrazole compound (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

The study and development of analytical methods for determining antioxidant activity are vital for assessing the therapeutic potential of pyrazole derivatives. Various assays, such as ORAC, HORAC, and TRAP tests, are employed to evaluate the antioxidant capacity of complex samples. This research is essential for the application of pyrazole derivatives in food engineering, medicine, and pharmacy, where antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants using redox mediators demonstrates the application of pyrazole derivatives in environmental remediation. Enzymes like laccases and peroxidases, in combination with redox mediators, can degrade recalcitrant compounds in wastewater. This research underlines the potential of pyrazole derivatives in enhancing the degradation efficiency of pollutants, offering a pathway for their application in treating industrial effluents (Husain & Husain, 2007).

Synthesis of Heterocycles

Pyrazole derivatives serve as building blocks in the synthesis of heterocyclic compounds, which are critical in pharmaceuticals and dyes. The reactivity of pyrazoline-5-ones, for instance, enables the creation of a wide array of heterocycles, demonstrating the compound's importance in synthetic chemistry. This synthesis pathway opens up possibilities for designing novel drugs and materials (Gomaa & Ali, 2020).

Environmental Analysis

The study of fluorinated alternatives, including analysis in environmental and biomonitoring samples, is crucial in understanding the environmental fate and health risks associated with fluorinated compounds. Advances in high-resolution mass spectrometry enable the identification of novel fluorinated substances, including pyrazole derivatives. This research is essential for assessing the impact of these compounds on the environment and human health, guiding regulatory actions and remediation efforts (Munoz et al., 2019).

Propriétés

IUPAC Name |

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-chlorophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2FN2O3S/c23-16-7-9-18(10-8-16)31(28,29)27-12-11-22(26-27)15-3-1-4-17(13-15)30-14-19-20(24)5-2-6-21(19)25/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKQTWVQKNBKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

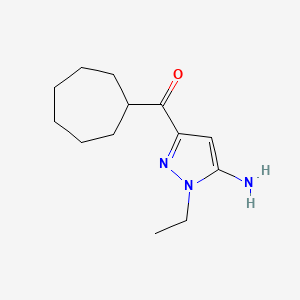

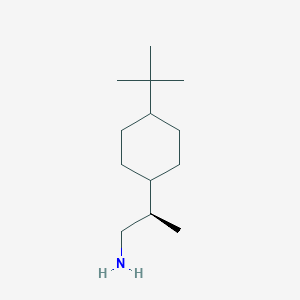

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)

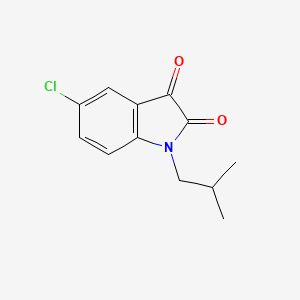

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

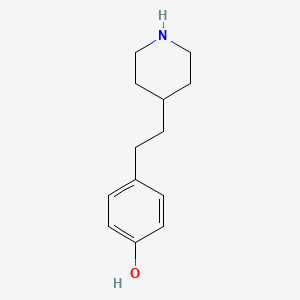

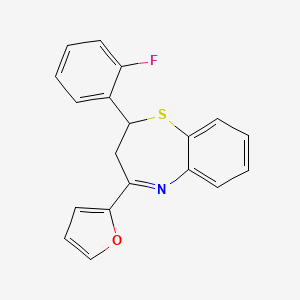

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

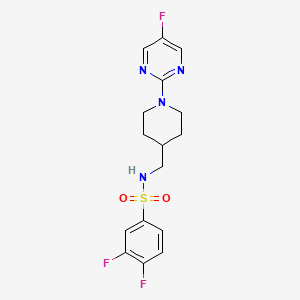

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528253.png)